

In Silico Modeling of 1-(4-bromobenzyl)-1H-imidazole Interactions: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-bromobenzyl)-1H-imidazole

Cat. No.: B1334938

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of **1-(4-bromobenzyl)-1H-imidazole** and its analogues, focusing on their interactions with the key antifungal target, Lanosterol 14 α -demethylase (CYP51). As the incidence of fungal infections and resistance to existing therapies continues to rise, the rational design of novel antifungal agents is of paramount importance. In silico techniques such as molecular docking and molecular dynamics simulations offer powerful tools to elucidate binding mechanisms, predict affinities, and guide the development of more potent and selective inhibitors.

Core Focus: Inhibition of Lanosterol 14 α -demethylase (CYP51)

Imidazole-based compounds are a well-established class of antifungal agents that function by inhibiting CYP51, a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity, leading to fungal cell death.[3][4][5] The inhibitory action of azole antifungals, including imidazoles, is primarily achieved through the coordination of a nitrogen atom (N-3 of the imidazole ring) to the heme iron atom within the active site of CYP51.[6][7] This interaction blocks the normal catalytic activity of the enzyme, which is the oxidative removal of the 14 α -methyl group from lanosterol.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative data from in silico and in vitro studies of imidazole and triazole derivatives targeting CYP51. While specific data for **1-(4-bromobenzyl)-1H-imidazole** is not extensively published, the data for analogous compounds provide valuable insights into the expected binding affinities and inhibitory concentrations.

Table 1: Molecular Docking and In Vitro Activity of Azole Derivatives against *Candida albicans* CYP51

Compound/Analog	Binding Affinity (kcal/mol)	IC50 (μM)	Key Interacting Residues	Reference
Fluconazole	-8.1	0.31	Heme, Tyr132	[6][9]
2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide	Not Reported	0.46	Not Reported	[9]
N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide	Not Reported	0.33	Not Reported	[9]
1,2,4-Triazine Derivative 2	-8.2	Not Reported	Not Reported	[6]
1,2,4-Triazine Derivative 3	-8.7	Not Reported	Not Reported	[6]
1,2,4-Triazine Derivative 4	-11.2	Not Reported	Not Reported	[6]
1,2,4-Triazine Derivative 5	-9.9	Not Reported	Not Reported	[6]
1,2,4-Triazine Derivative 6	-11.9	Not Reported	Not Reported	[6]
1,2,4-Triazine Derivative 7	-9.2	Not Reported	Not Reported	[6]
1,2,4-Triazine Derivative 8	-8.9	Not Reported	Not Reported	[6]

1,2,4-Triazine Derivative 9	-10.3	Not Reported	Not Reported	[6]
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Table 2: Binding Affinity of Oxadiazole Derivatives against Candida albicans CYP51

Compound	Binding Affinity (kcal mol ⁻¹)
UOSO10	-8.8
UOSO12	-9.2
UOSO13	-9.8
UOSO14	-9.5
Fluconazole	-8.5

Data for Table 2 was extracted from a study on oxadiazole derivatives targeting Candida CYP51, providing a comparative context for binding affinities.[7]

Experimental Protocols

This section outlines the generalized methodologies for key in silico experiments.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[10]

- Protein Preparation:
 - Obtain the 3D crystal structure of the target protein (e.g., Candida albicans CYP51, PDB ID: 5FSA) from the Protein Data Bank.
 - Remove water molecules and any co-crystallized ligands.
 - Add polar hydrogen atoms and assign Kollman charges.
 - Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

- Ligand Preparation:
 - Draw the 2D structure of **1-(4-bromobenzyl)-1H-imidazole** using a chemical drawing software (e.g., ChemDraw).
 - Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
 - Assign Gasteiger charges and define the rotatable bonds.
 - Save the prepared ligand in PDBQT format.
- Grid Box Generation:
 - Define the active site of the protein based on the co-crystallized ligand or from literature reports.
 - Generate a grid box that encompasses the entire active site to define the search space for the docking algorithm.
- Docking Simulation:
 - Perform the docking calculation using a program like AutoDock Vina.
 - The program will explore different conformations of the ligand within the defined grid box and score them based on a scoring function.
- Analysis of Results:
 - Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
 - Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability.

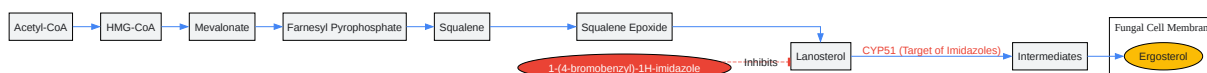
- System Preparation:
 - Use the best-docked pose of the protein-ligand complex as the starting structure.
 - Place the complex in a periodic box of a suitable shape (e.g., cubic).
 - Solvate the system with an appropriate water model (e.g., TIP3P).
 - Add counter-ions to neutralize the system.
- Energy Minimization:
 - Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
- Equilibration:
 - Perform a two-step equilibration process:
 - NVT (Canonical Ensemble): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms.
 - NPT (Isothermal-Isobaric Ensemble): Bring the system to the desired pressure (e.g., 1 atm) while maintaining the temperature. Gradually release the position restraints.
- Production Run:
 - Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.
 - Save the trajectory data at regular intervals.
- Trajectory Analysis:

- Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess the stability of the complex.
- Analyze the persistence of key protein-ligand interactions over the simulation time.

Visualizations

Ergosterol Biosynthesis Pathway and the Role of CYP51

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the crucial role of Lanosterol 14 α -demethylase (CYP51), the target of **1-(4-bromobenzyl)-1H-imidazole** and other azole antifungals.

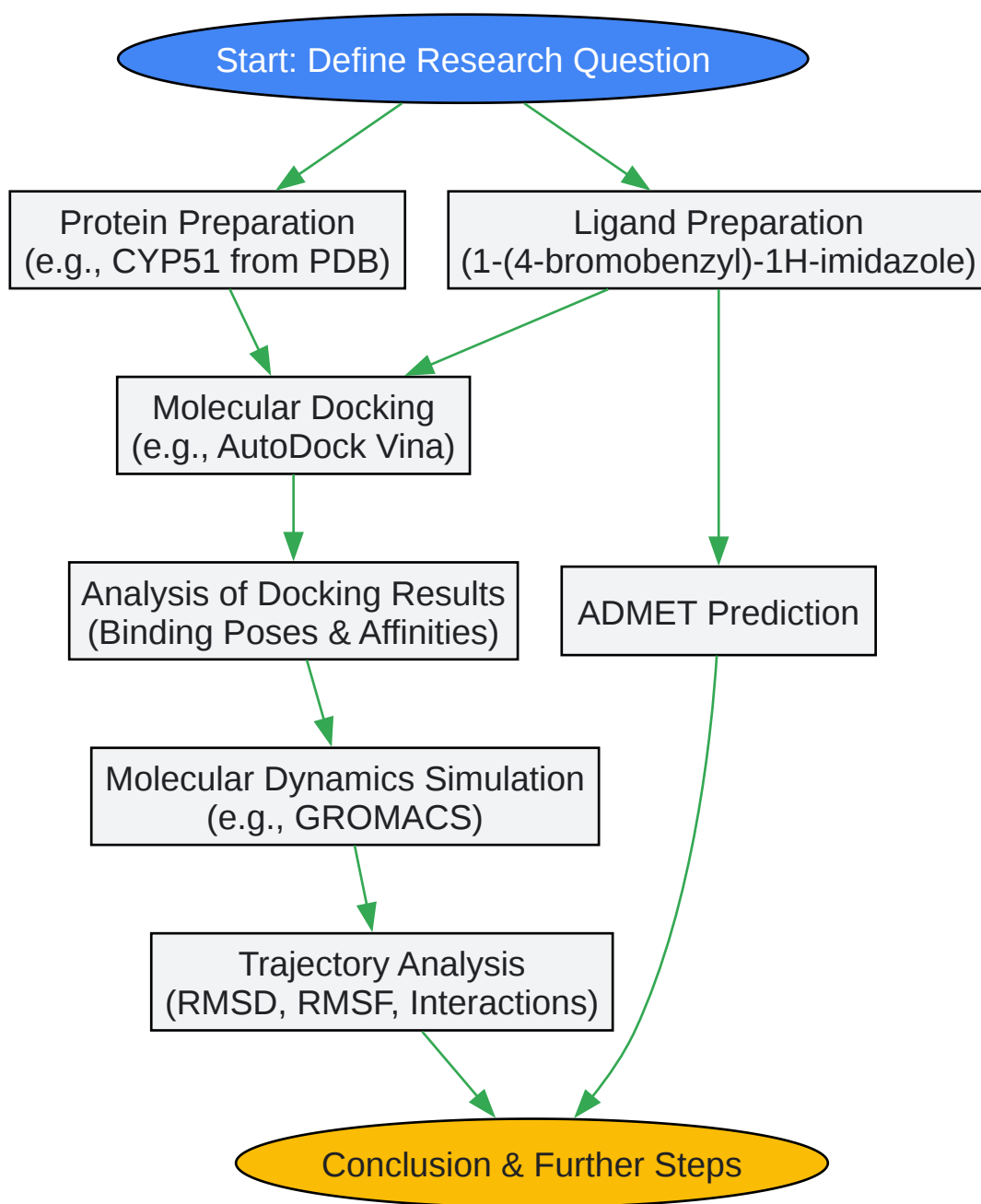


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Caption: Fungal Ergosterol Biosynthesis Pathway.

In Silico Modeling Workflow

This diagram outlines the typical workflow for the in silico analysis of a small molecule inhibitor like **1-(4-bromobenzyl)-1H-imidazole**.



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